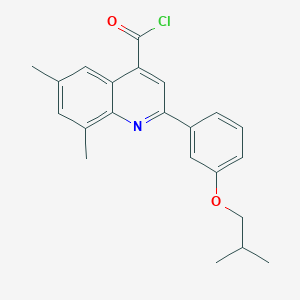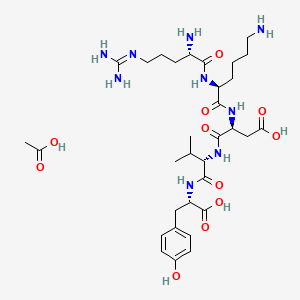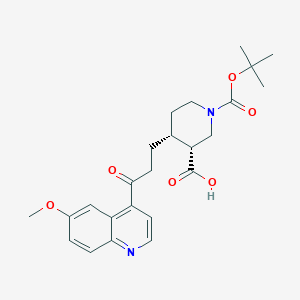
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, also known as IMBQCC, is a synthetic organic compound1. It has a molecular formula of C21H20ClNO2 and a molecular weight of 353.8 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. However, it’s worth noting that such compounds are typically synthesized in a laboratory setting, often involving multiple steps and various reagents.Molecular Structure Analysis
The molecular structure of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is defined by its molecular formula, C21H20ClNO21. However, the specific arrangement of these atoms in space, which can greatly influence the compound’s properties and reactivity, is not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can include factors like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, specific information on these properties for this compound was not found in the search results1.Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Derivatives
One application involves the synthesis of complex chemical derivatives. Elkholy and Morsy (2006) described the synthesis of tetrahydropyrimido quinoline derivatives using related compounds, showcasing the potential of quinoline derivatives in creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Elkholy & Morsy, 2006).
Electrocatalytic Reduction
A study by Isse, Ferlin, and Gennaro (2005) investigated the electrocatalytic reduction of arylethyl chlorides, which are structurally similar to the compound , demonstrating its potential use in electrochemical reactions, particularly in the synthesis of anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).
Luminescent Properties and Catalysis
Xu et al. (2014) focused on the synthesis and characterization of cyclometalated complexes with luminescent properties and their application in coupling reactions. This research highlights the potential use of quinoline derivatives in developing new materials with specific luminescent properties and applications in catalysis (Xu et al., 2014).
Corrosion Inhibition
Singh, Srivastava, and Quraishi (2016) explored the use of quinoline derivatives as corrosion inhibitors. Their research indicated the effectiveness of these compounds in protecting metals against corrosion, a critical aspect in material science and industrial applications (Singh, Srivastava, & Quraishi, 2016).
Safety And Hazards
Specific safety and hazard information for 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Zukünftige Richtungen
The future directions for research and application of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are not specified in the search results. However, given its status as a synthetic organic compound, it could potentially find use in a variety of scientific experiments1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(23)25)18-9-14(3)8-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWIRHNYVXNHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)




![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)







